3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the bromine, ethoxy, and hydroxyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a simpler phenyl derivative.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridine core is known to interact with calcium channels, which can modulate various physiological processes. The presence of the bromine, ethoxy, and hydroxyl groups can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds also interact with calcium channels and are used as antihypertensive agents. the unique substitution pattern in this compound may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO6/c1-5-26-14-7-10(6-13(19)16(14)21)15-11(17(22)24-3)8-20(2)9-12(15)18(23)25-4/h6-9,15,21H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSWICOLMQONHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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